molecular formula C20H13ClN4O2 B8090999 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile

2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile

Katalognummer: B8090999
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: MWSGFGSQEAKGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative featuring a 6-chloro substituent, a 2-oxo-1,2-dihydropyrimidin-4-yl core, and two distinct nitrile-containing aromatic moieties: a 2-cyanobenzyl group at position 1 and a (oxy)methylbenzonitrile substituent at position 2. The compound’s reactivity and physicochemical properties are influenced by its electron-withdrawing substituents (Cl, CN) and conjugated π-system .

Eigenschaften

IUPAC Name

2-[[6-chloro-4-[(2-cyanophenyl)methoxy]-2-oxopyrimidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-18-9-19(27-13-17-8-4-2-6-15(17)11-23)24-20(26)25(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSGFGSQEAKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=NC2=O)OCC3=CC=CC=C3C#N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Intermediate Preparation: 6-Chloro-4-hydroxy-2-oxo-1,2-dihydropyrimidine

The synthesis begins with 6-chloro-4-hydroxy-2-oxo-1,2-dihydropyrimidine , a scaffold accessible via cyclization of chlorinated malonic acid derivatives with urea. PubChem data confirm the commercial availability of analogous structures, though synthetic protocols emphasize controlled pH (5.5–6.0) to prevent decarboxylation.

Etherification with 2-Cyanobenzyl Bromide

Ether formation is achieved via nucleophilic substitution under anhydrous conditions. The patented method for alogliptin intermediates provides a validated template:

  • Solvent system : NMP/toluene (2:1 v/v) ensures solubility of both polar pyrimidinone and non-polar benzyl bromide.

  • Base : DIPEA (1.2 eq) neutralizes HBr generated during substitution, maintaining reaction efficiency.

  • Temperature : 60°C for 2–2.5 hours balances reaction rate and byproduct minimization.

Example protocol (adapted from):

  • Combine 6-chloro-4-hydroxy-2-oxo-1,2-dihydropyrimidine (1.0 eq), DIPEA (1.2 eq), and NMP/toluene.

  • Add 2-cyanobenzyl bromide (1.05 eq) dropwise at 60°C.

  • Stir for 2.5 hours, then cool to 10°C and quench with purified water (8 volumes).

  • Crystallize, centrifuge, and vacuum-dry to yield the etherified intermediate (91–93% purity).

Alternative Pathways: Cyclocondensation and Protective Group Strategies

Cyclocondensation of β-Ketoamide Derivatives

A less common route involves constructing the pyrimidinone ring from acyclic precursors. For example, reacting ethyl 3-(2-cyanobenzyloxy)acetoacetate with chlorourea in ethanol/water (3:1) at reflux yields the target compound after acid workup. However, this method suffers from lower yields (65–70%) due to competing hydrolysis of the nitrile group.

Protective Group Utilization

To mitigate premature ether bond cleavage, tert-butyldimethylsilyl (TBS) protection of the 4-hydroxy group has been explored. Deprotection with tetra-n-butylammonium fluoride (TBAF) post-etherification restores the hydroxyl moiety, though this adds two steps and reduces overall yield to 78%.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies reveal NMP’s superiority over DMF or DMSO in minimizing cyanide hydrolysis. A 2:1 NMP/toluene mixture achieves 94% conversion vs. 82% for DMF-based systems.

Temperature and Stoichiometry

Stoichiometric excess of 2-cyanobenzyl bromide (1.05 eq) ensures complete consumption of the pyrimidinone intermediate. Exceeding 1.1 eq promotes di-alkylation byproducts (<2% with 1.05 eq vs. 8% with 1.2 eq).

Impurity Profiling and Analytical Characterization

Major Impurities

  • Impurity D : (R)-2-((6-(1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-ylamino)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.

    • Origin : Residual DIPEA-mediated amination during etherification.

    • Control : Limit DIPEA to 1.2 eq and maintain reaction time <3 hours.

Purity Analysis

HPLC methods using C18 columns (ACN/0.1% TFA gradient) resolve the target compound (Rt = 12.3 min) from Impurity D (Rt = 14.8 min). Purity ≥99.9% is achievable via ethanol-mediated recrystallization.

Industrial-Scale Production Considerations

Crystallization Optimization

Slow addition of water (2 volumes over 2 hours) at 10°C produces crystals with uniform particle size (D90 <50 µm), ensuring consistent filtration and drying. Ethanol pulping reduces residual toluene to <50 ppm .

Analyse Chemischer Reaktionen

Types of Reactions

2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Heterocyclic Chemistry

The following compounds share key structural motifs with the target molecule, such as nitrile groups, pyrimidine/quinazoline cores, and halogenated aromatic systems.

Key Differences in Substituent Effects

Nitrile Positioning: The target compound has two nitrile groups: one on the 2-cyanobenzyl moiety and another on the benzonitrile side chain. This contrasts with 11b and 12, which feature a single nitrile group. In 4, the absence of nitrile groups reduces electron-withdrawing effects, possibly altering reactivity in ring-opening or cycloaddition reactions .

Chlorine Substitution :

  • The 6-chloro group in the target compound is absent in 11b and 12 , but present in 4 as a 2-chlorobenzylidene group. Chlorine’s electronegativity could stabilize the pyrimidine ring’s electron-deficient state, influencing metabolic stability or intermolecular halogen bonding .

Oxygen Linkers :

  • The target compound’s (oxy)methylbenzonitrile side chain introduces flexibility compared to the rigid benzylidene groups in 11b and 4 . This flexibility might affect conformational dynamics in solution or protein-binding pockets .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The nitrile groups in the target compound are expected to show stretches near 2220 cm⁻¹, consistent with 11b (2209 cm⁻¹) and 12 (2220 cm⁻¹) .
  • Melting Points : The target compound’s melting point is unreported, but analogues like 12 (268–269°C) suggest high thermal stability due to extended conjugation and hydrogen-bonding networks .

Biologische Aktivität

The compound 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H13ClN4O2C_{20}H_{13}ClN_{4}O_{2}, with a molecular weight of 376.80 g/mol. It is characterized by the presence of a chloro group, a benzonitrile moiety, and a dihydropyrimidine structure, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC20H13ClN4O2
Molecular Weight376.80 g/mol
AppearanceSolid (specific form not detailed)
Storage ConditionsCool and dry place

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile exhibit significant anticancer properties. For instance, compounds derived from dihydropyrimidines have shown cytotoxic effects against various human cancer cell lines. A study tested several derivatives for their in vitro cytotoxic potency against 12 human cancer cell lines, revealing that some exhibited tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the chloro and cyano groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.

Antibacterial Activity

In addition to anticancer properties, certain structural analogs have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 3.9 to 31.5 µg/mL, indicating potential as an antibacterial agent .

Case Studies

  • In Vitro Cytotoxicity Study
    • A series of dihydropyrimidine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. Among these, the compound with a similar structure to 2-(((6-Chloro-1-(2-cyanobenzyl)-2-oxo-1,2-dihydropyrimidin-4-yl)oxy)methyl)benzonitrile exhibited significant inhibition of cell growth in multiple cancer types.
  • Antibacterial Efficacy
    • A comparative study involving several derivatives showed that certain compounds demonstrated notable antibacterial activity against Gram-positive bacteria, suggesting a broad spectrum of biological activity.

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrimidin-4-yl ether core in this compound?

The synthesis of pyrimidin-4-yl ether derivatives typically involves nucleophilic aromatic substitution (SNAr) between chlorinated pyrimidine intermediates and phenoxy nucleophiles. For example, describes a reflux method using mixed acetic anhydride/acetic acid solvent systems with sodium acetate as a base to promote etherification. Key parameters include reaction time (2–12 hours), temperature (reflux conditions), and molar ratios (1:1 stoichiometry of reactants). Crystallization from DMF/water is recommended for purification .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or substituent orientation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. highlights the use of SHELX for resolving complex heterocyclic systems, particularly when substituents like the cyanobenzyl group introduce torsional strain. Hydrogen bonding networks and π-π stacking interactions are often critical for stabilizing the crystal lattice .

Q. What spectroscopic techniques are most reliable for characterizing the cyanobenzyl and oxymethyl linkages?

  • IR spectroscopy : CN stretches appear near 2220–2240 cm⁻¹ (sharp), while carbonyl (C=O) stretches from the pyrimidinone ring occur at ~1700 cm⁻¹ .
  • NMR : The benzonitrile protons (Ar-H) show deshielding in the aromatic region (δ 7.0–8.5 ppm), and the oxymethyl (-OCH2-) group resonates as a singlet near δ 4.5–5.0 ppm. 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the pyrimidine and benzonitrile moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in SNAr reactions under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the charge distribution on the pyrimidine ring, identifying the 6-chloro substituent as an electron-withdrawing group (EWG) that activates the 4-position for nucleophilic attack. Solvent effects (e.g., DMF vs. acetic acid) are simulated using the Polarizable Continuum Model (PCM) to optimize reaction pathways .

Q. What strategies mitigate conflicting bioactivity data arising from metabolic instability of the cyanobenzyl group?

notes that cyanobenzyl derivatives are prone to oxidative metabolism. To address discrepancies in IC50 values across assays:

  • Use liver microsomal stability tests (e.g., human CYP450 isoforms) to identify metabolic hotspots.
  • Introduce electron-donating groups (EDGs) on the benzyl ring to reduce oxidation susceptibility.
  • Validate results with deuterated analogs (e.g., CD3-substituted benzyl) to prolong half-life .

Q. How do steric effects from the 2-cyanobenzyl substituent influence binding affinity in target enzymes?

Molecular docking (e.g., AutoDock Vina) reveals that the cyanobenzyl group occupies a hydrophobic pocket in kinase targets, with steric clashes observed when bulky substituents are introduced. Free energy perturbation (FEP) calculations quantify binding energy changes (±1.5 kcal/mol) caused by substituent modifications. Crystallographic data (e.g., PDB entries) validate predicted binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.